

Molecular weight and formula of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

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Compound of Interest

Compound Name:	(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
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An In-Depth Technical Guide to (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone

Introduction: Understanding the Benzophenone Scaffold

The benzophenone framework, characterized by a central carbonyl group bonded to two phenyl rings, is a ubiquitous and privileged scaffold in the fields of medicinal chemistry, materials science, and industrial applications. These diaryl ketones are of significant interest due to their presence in numerous pharmacologically active natural products and their versatility as synthetic building blocks.^[1] Natural benzophenones exhibit a wide array of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant properties.^[1]

This guide focuses on a specific, synthetically accessible derivative: **(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone**, also known as 2,4,4'-trimethoxybenzophenone. We will provide a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, a thorough guide to its characterization using modern spectroscopic techniques, and a discussion of its potential applications grounded in the established activities of the broader benzophenone class.

Core Compound Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of any research endeavor. The key identifiers and physicochemical properties for **(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone** are summarized below.

Property	Value	Source(s)
IUPAC Name	(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone	N/A
Synonym(s)	2,4,4'-Trimethoxybenzophenone	[2]
CAS Number	4038-15-7	[2][3]
Molecular Formula	C ₁₆ H ₁₆ O ₄	[2][3]
Molecular Weight	272.30 g/mol	[3]

The structure of this molecule, featuring three electron-donating methoxy groups, suggests specific electronic properties that influence its reactivity and potential as a scaffold in drug design. The methoxy groups on the 2,4-substituted ring strongly activate it towards electrophilic substitution, a key principle leveraged in its synthesis.

Caption: Chemical structure of **(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone**.

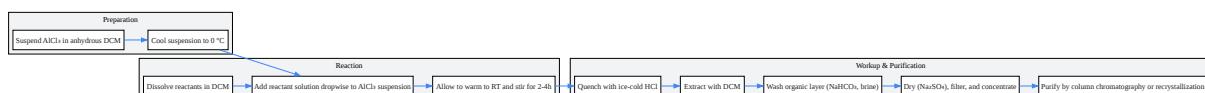
Synthesis Protocol: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[1]

Causality of Experimental Design

The synthesis of **(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone** is logically achieved by the reaction between 1,3-dimethoxybenzene and 4-methoxybenzoyl chloride.

- Choice of Reactants: 1,3-dimethoxybenzene serves as the nucleophilic aromatic ring. Its two methoxy groups are powerfully activating and ortho-, para-directing. This ensures that acylation occurs at the C4 position (para to one methoxy group and ortho to the other), which is sterically accessible and electronically enriched. 4-methoxybenzoyl chloride provides the electrophilic acylium ion upon activation by the Lewis acid.
- Choice of Catalyst: Aluminum chloride (AlCl_3) is a highly effective and common Lewis acid for this transformation. It coordinates with the chlorine atom of the acyl chloride, polarizing the carbonyl bond and facilitating the formation of the reactive acylium ion electrophile. Anhydrous conditions are critical, as AlCl_3 reacts vigorously with water, which would deactivate the catalyst.
- Choice of Solvent: An inert, non-polar solvent such as dichloromethane (DCM) is ideal. It readily dissolves the reactants but does not compete in the reaction. Its low boiling point also simplifies removal during the workup procedure.
- Temperature Control: The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction between the Lewis acid and the acyl chloride. Allowing the reaction to proceed to room temperature provides sufficient thermal energy for the substitution to go to completion.



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Caption: General experimental workflow for Friedel-Crafts acylation.

Detailed Step-by-Step Methodology

This protocol is a self-validating system based on established chemical principles. Adherence to anhydrous conditions is paramount for success.

- **Catalyst Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl_3 in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice-water bath.
- **Reactant Addition:** In a separate flask, dissolve 1,3-dimethoxybenzene (1.0 equivalent) and 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the addition funnel.
- **Reaction Execution:** Add the reactant solution dropwise to the stirred AlCl_3 suspension over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Aqueous Workup:** Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
- **Extraction and Washing:** Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize any remaining acid, followed by a saturated brine solution to remove residual water.
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Spectroscopic Characterization

Structural elucidation and purity assessment are achieved through a combination of spectroscopic methods. While a dedicated, published spectrum for 2,4,4'-trimethoxybenzophenone is not readily available in public databases, its expected spectral features can be reliably predicted based on its structure and comparison with closely related, well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ^1H NMR Signals (in CDCl_3):

- Aromatic Protons (7H): The proton signals for the two aromatic rings will appear in the range of δ 6.4-7.8 ppm. The 2,4-dimethoxyphenyl ring will show a characteristic ABC spin system, while the 4-methoxyphenyl ring will exhibit a typical AA'BB' system (two doublets).
- Methoxy Protons (9H): Three distinct singlets are expected, each integrating to 3H, likely in the range of δ 3.8-3.9 ppm.

Expected ^{13}C NMR Signals (in CDCl_3):

- Carbonyl Carbon (1C): A characteristic signal for the ketone carbonyl will appear downfield, typically around δ 194-196 ppm.[4]
- Aromatic Carbons (12C): Signals will appear in the δ 98-165 ppm region. The carbons bearing methoxy groups (C2, C4, C4') will be the most deshielded in this region.
- Methoxy Carbons (3C): Three signals are expected in the δ 55-56 ppm range.[4]

Table 3.1: Comparative NMR Data of Related Benzophenones (in CDCl_3)

Compound	Key ^1H NMR Signals (δ , ppm)	Key ^{13}C NMR Signals (δ , ppm)	Source
bis(4-methoxyphenyl)methane	7.78 (d, 4H), 6.97 (d, 4H), 3.89 (s, 6H)	194.6 (C=O), 162.9, 132.3, 130.8, 113.5, 55.5 (OCH ₃)	[4]
(4-Methoxyphenyl)(phenyl)methanone	7.81-7.84 (m, 2H), 7.40-7.58 (m, 5H), 6.94-6.97 (m, 2H), 3.88 (s, 3H)	195.6 (C=O), 163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6, 55.5 (OCH ₃)	[5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3.2: Expected and Comparative IR Absorption Bands

Vibration Type	Functional Group	Expected Wavenumber (cm^{-1})	Comparative Wavenumber (cm^{-1})	Source(s)
C=O Stretch	Diaryl Ketone	~1640 - 1660	1639 (bis(4-methoxyphenyl)methanone)	[4]
C-H Stretch	Aromatic	~3000 - 3100	N/A	N/A
C-H Stretch	Aliphatic (CH ₃)	~2850 - 2980	N/A	N/A
C=C Stretch	Aromatic Ring	~1580 - 1600, ~1450 - 1500	N/A	N/A
C-O Stretch	Aryl Ether	~1250 (asymmetric), ~1030 (symmetric)	N/A	N/A

The most diagnostic peak in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Its position provides evidence for the conjugated ketone system.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

- Molecular Ion Peak (M^+): For $C_{16}H_{16}O_4$, the exact mass is 272.10. A high-resolution mass spectrometer should detect a molecular ion peak $[M]^+$ at $m/z \approx 272.1049$. A low-resolution instrument will show the nominal mass at $m/z = 272$.
- Fragmentation Pattern: The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. Key expected fragments would include:
 - $[M - OCH_3]^+$: Loss of a methoxy radical ($m/z \approx 241$).
 - $[C_8H_7O_2]^+$: The 4-methoxybenzoyl cation ($m/z = 135$). This is often a very stable and abundant fragment for methoxy-substituted benzophenones.[7]
 - $[C_9H_9O_3]^+$: The 2,4-dimethoxybenzoyl cation ($m/z = 165$).

Potential Applications in Research and Drug Development

While specific studies on **(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone** are limited, the extensive research on the benzophenone scaffold provides a strong rationale for its investigation in several areas.

- Anticancer and Antileukemic Research: Numerous benzophenone derivatives, including those with dimethoxy substitutions, have demonstrated significant antileukemic activities.[1] The title compound serves as an excellent candidate for screening against various cancer cell lines, such as K562 and CEM human leukemic cells.[1]

- Anti-inflammatory Agents: Benzophenones are known to exhibit anti-inflammatory effects, partly through the inhibition of pro-inflammatory cytokines like TNF- α .^[1] This molecule could be evaluated in standard assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes or cytokine release.
- Antimicrobial and Antiviral Discovery: The benzophenone core is present in many natural products with potent antimicrobial and antiviral activities.^[1] **(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone** could be tested for efficacy against a panel of pathogenic bacteria, fungi, and viruses.
- Photophysical Applications: Benzophenones are renowned for their use as photoinitiators in polymerization and as UV stabilizers in cosmetics and plastics.^{[8][9]} The specific substitution pattern of the three methoxy groups will influence the molecule's absorption spectrum and intersystem crossing efficiency, making it a candidate for studies in materials science and photochemistry.

Conclusion

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone is a readily synthesizable derivative of the pharmacologically and industrially significant benzophenone scaffold. This guide provides the foundational knowledge required for its preparation and characterization, adhering to the principles of scientific integrity and causality. By detailing a robust synthesis protocol and a comprehensive analytical framework, we empower researchers to produce this compound with high purity and confidently explore its potential in drug discovery, materials science, and other advanced applications. The established biological activities of the broader benzophenone class provide a compelling basis for the future investigation of this specific and promising molecule.

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